An In-depth Technical Guide to the Synthesis and Characterization of Diethyl (thiophen-2-ylmethyl)phosphonate
An In-depth Technical Guide to the Synthesis and Characterization of Diethyl (thiophen-2-ylmethyl)phosphonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of diethyl (thiophen-2-ylmethyl)phosphonate, an organophosphorus compound with significant potential in agrochemical, pharmaceutical, and material science applications. Its unique thiophene moiety enhances its reactivity, making it a valuable building block for novel chemical entities.[1] This document details established synthetic protocols, purification methods, and a full spectroscopic characterization of the target compound.
Physicochemical Properties
Diethyl (thiophen-2-ylmethyl)phosphonate is a colorless to slightly yellow, clear liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Diethyl (thiophen-2-ylmethyl)phosphonate
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₅O₃PS | [1] |
| Molecular Weight | 234.25 g/mol | [1] |
| Appearance | Colorless to slightly yellow clear liquid | [1] |
| Boiling Point | 325 °C | [1] |
| Density | 1.18 g/cm³ | [1] |
| Refractive Index (n20D) | 1.52 | [1] |
| CAS Number | 2026-42-8 | [1] |
Synthesis of Diethyl (thiophen-2-ylmethyl)phosphonate
The primary and most efficient method for the synthesis of diethyl (thiophen-2-ylmethyl)phosphonate is the Michaelis-Arbuzov reaction.[2] This section details two effective protocols for its preparation.
Alcohol-Based Michaelis-Arbuzov Reaction
This method provides an efficient and environmentally benign route to the target compound, starting from 2-thiophenemethanol and triethyl phosphite.
A neat mixture of 2-thiophenemethanol (1 equivalent), triethyl phosphite (1.5 equivalents), and a catalytic amount of n-Bu₄NI (3 mol%) is sealed in a Schlenk tube under a nitrogen atmosphere. The reaction mixture is then heated to 130°C for 24 hours. After cooling to room temperature, low-boiling compounds are removed under vacuum. The crude product is then purified by flash column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to afford diethyl (thiophen-2-ylmethyl)phosphonate as a colorless oil.[3]
Classical Michaelis-Arbuzov Reaction
This traditional approach involves the reaction of 2-(chloromethyl)thiophene with triethyl phosphite.
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, 2-(chloromethyl)thiophene (1 equivalent) is combined with an excess of triethyl phosphite (1.2 to 1.5 equivalents). The reaction mixture is heated to a temperature of 150-160°C under a nitrogen atmosphere.[2][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours. After completion, the reaction mixture is cooled to room temperature. The excess triethyl phosphite and the ethyl chloride byproduct are removed by vacuum distillation. The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure diethyl (thiophen-2-ylmethyl)phosphonate.[4][5]
Purification and Characterization
Proper purification and thorough characterization are essential to ensure the identity and purity of the synthesized diethyl (thiophen-2-ylmethyl)phosphonate.
Purification
Table 2: Purification Parameters for Diethyl (thiophen-2-ylmethyl)phosphonate
| Method | Details |
| Flash Column Chromatography | Stationary Phase: Silica gel. Mobile Phase: Gradient of ethyl acetate in petroleum ether. |
| Vacuum Distillation | Boiling Point: 138-140 °C at 2.2 mmHg. |
Spectroscopic Characterization
The structure of diethyl (thiophen-2-ylmethyl)phosphonate is confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Table 3: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment | Reference |
| 7.19 | d | 5.0 | 1H | Thiophene C5-H | [3] |
| 7.00 – 6.94 | m | - | 2H | Thiophene C3-H, C4-H | [3] |
| 4.11 – 4.00 | m | - | 4H | -OCH₂CH₃ | [3] |
| 3.38 | d | 20.5 | 2H | -CH₂-P | [3] |
| 1.28 | t | 7.0 | 6H | -OCH₂CH₃ | [3] |
Table 4: ¹³C NMR Spectroscopic Data (125.4 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment | Reference |
| 132.43 | d, J = 10.2 | Thiophene C2 | [3] |
| 126.8 | s | Thiophene C5 | |
| 126.5 | s | Thiophene C4 | |
| 125.0 | s | Thiophene C3 | |
| 62.3 | d, J = 6.8 | -OCH₂CH₃ | |
| 28.9 | d, J = 141.5 | -CH₂-P | |
| 16.4 | d, J = 6.0 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy:
Table 5: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration |
| ~3100 | Medium | C-H stretch (aromatic - thiophene) |
| 2985-2850 | Strong | C-H stretch (aliphatic) |
| ~1450 | Medium | C=C stretch (aromatic - thiophene) |
| 1250-1200 | Strong | P=O stretch |
| 1050-1020 | Strong | P-O-C stretch |
| ~700 | Strong | C-S stretch |
Mass Spectrometry (MS):
A mass spectrum for the title compound was not found in the reviewed literature. However, the expected molecular ion peak [M]⁺ would be observed at m/z = 234. The fragmentation pattern would likely involve the loss of ethoxy groups (-OCH₂CH₃), the thiophenemethyl moiety (-CH₂C₄H₃S), and rearrangements characteristic of organophosphonates.
Experimental and Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of diethyl (thiophen-2-ylmethyl)phosphonate.
Caption: Synthetic and analytical workflow for diethyl (thiophen-2-ylmethyl)phosphonate.
Applications in Research and Development
Diethyl (thiophen-2-ylmethyl)phosphonate serves as a versatile intermediate in organic synthesis. It is a key reagent in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes. Furthermore, its derivatives are explored for their potential as:
-
Pharmaceuticals: As precursors to phosphonate-based enzyme inhibitors and in targeted drug delivery systems.[1]
-
Agrochemicals: Investigated for potential use as pesticides or herbicides.[1]
-
Material Science: Utilized in the development of advanced materials such as polymers and coatings with enhanced properties.[1] It has also been reported as a novel multifunctional electrolyte additive for high-voltage batteries.[6]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. scholars.unh.edu [scholars.unh.edu]
- 6. Diethyl(thiophen-2-ylmethyl)phosphonate: a novel multifunctional electrolyte additive for high voltage batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
